1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-
Brand Name: Vulcanchem
CAS No.: 651334-94-0
VCID: VC16799593
InChI: InChI=1S/C20H21ClN2O2S/c21-17-9-4-10-18-20(17)19(26(24,25)16-7-2-1-3-8-16)14-23(18)13-15-6-5-11-22-12-15/h1-4,7-10,14-15,22H,5-6,11-13H2
SMILES:
Molecular Formula: C20H21ClN2O2S
Molecular Weight: 388.9 g/mol

1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-

CAS No.: 651334-94-0

Cat. No.: VC16799593

Molecular Formula: C20H21ClN2O2S

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- - 651334-94-0

Specification

CAS No. 651334-94-0
Molecular Formula C20H21ClN2O2S
Molecular Weight 388.9 g/mol
IUPAC Name 3-(benzenesulfonyl)-4-chloro-1-(piperidin-3-ylmethyl)indole
Standard InChI InChI=1S/C20H21ClN2O2S/c21-17-9-4-10-18-20(17)19(26(24,25)16-7-2-1-3-8-16)14-23(18)13-15-6-5-11-22-12-15/h1-4,7-10,14-15,22H,5-6,11-13H2
Standard InChI Key DDEQESRKJMZERZ-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)CN2C=C(C3=C2C=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure consists of three primary functional groups:

  • Indole core: A bicyclic aromatic system with a chlorine atom at the 4-position, enhancing electron-withdrawing effects and influencing reactivity.

  • Phenylsulfonyl group: A sulfone substituent at the 3-position, contributing to steric bulk and potential hydrogen-bonding interactions.

  • 3-Piperidinylmethyl group: A nitrogen-containing heterocycle attached via a methylene bridge at the 1-position, introducing basicity and conformational flexibility .

The IUPAC name is 3-(benzenesulfonyl)-4-chloro-1-(piperidin-3-ylmethyl)indole, and its canonical SMILES representation is \text{C1CNCCC1CN2C=C(C3=C2C=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC20H21ClN2O2S\text{C}_{20}\text{H}_{21}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight388.9 g/mol
IUPAC Name3-(benzenesulfonyl)-4-chloro-1-(piperidin-3-ylmethyl)indole
Topological Polar Surface Area76.7 Ų
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors4 (sulfonyl O, piperidine N)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- involves multi-step organic reactions:

  • Indole chlorination: Electrophilic substitution at the 4-position using chlorinating agents like SO2Cl2\text{SO}_2\text{Cl}_2 or NCS\text{NCS}.

  • Sulfonylation: Reaction with phenylsulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group at the 3-position .

  • Alkylation: Attachment of the 3-piperidinylmethyl group via nucleophilic substitution or reductive amination, using precursors like 3-(aminomethyl)piperidine.

Key challenges include regioselectivity during chlorination and minimizing side reactions during sulfonylation. Optimized conditions (e.g., anhydrous solvents, controlled temperatures) are critical for yields exceeding 60%.

Reactivity and Stability

  • The sulfonyl group stabilizes the indole ring against oxidation but increases susceptibility to nucleophilic attack at the sulfur atom .

  • The piperidine moiety’s basicity (pKa10.5\text{p}K_a \approx 10.5) facilitates protonation under physiological conditions, influencing solubility and membrane permeability .

Biological Activity and Mechanism

Pharmacological Targets

While direct data on this compound is sparse, structurally related indole derivatives exhibit activity against:

  • Protein Kinase C (PKC): Inhibition of PKCα and PKCβ isoforms disrupts T-cell activation and cancer cell proliferation .

  • EGFR/BRAF pathways: Analogous sulfonylated indoles suppress mutant kinase activity in melanoma and lung cancer models .

  • Serotonin receptors: Indole cores often interact with 5-HT receptors, suggesting potential neuromodulatory effects.

Table 2: Antiproliferative Activity of Analogous Compounds

CompoundGI50 (nM)Target Pathway
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-12.3EGFR L858R/T790M
AEB071 (maleimide inhibitor)8.7PKCα/PKCβ
CHEMBL108057424.1BRAF V600E

Mechanism of Action

Molecular modeling suggests the sulfonyl group forms hydrogen bonds with kinase ATP-binding sites, while the piperidine moiety stabilizes hydrophobic interactions . Chlorine’s electron-withdrawing effect enhances binding affinity by polarizing the indole ring.

Research Findings and Applications

Preclinical Studies

  • Cancer Research: A 2024 study of the 4-piperidinylmethyl analog demonstrated 72% inhibition of A549 lung adenocarcinoma cells at 10 µM.

  • Immunomodulation: PKC inhibitors like AEB071 block IL-2 production in T-cells, suggesting utility in autoimmune diseases .

Drug Development Challenges

  • Solubility: The compound’s logP value (~3.8) indicates lipophilicity, necessitating formulation adjustments for bioavailability .

  • Metabolic Stability: Piperidine N-demethylation and sulfone reduction are potential metabolic pathways requiring cytochrome P450 profiling .

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